7-Amino-4-methylcoumarin
Overview
Description
Mechanism of Action
Target of Action
7-Amino-4-methylcoumarin, also known as Coumarin 120, has been identified as an effective antitubercular agent . Its primary targets are the mycolic acids present in the cell wall of Mycobacterium tuberculosis . Mycolic acids are unique, long-chain fatty acids that play a crucial role in maintaining the integrity and impermeability of the mycobacterial cell wall .
Mode of Action
The compound interacts with its targets by attacking the cell wall of Mycobacterium tuberculosis . This interaction disrupts the structure of the cell wall, leading to the inhibition of the bacteria . The compound’s fluorescence properties, which are activated by ultraviolet light (350 nm) and emit in the blue region (440-460 nm), may also play a role in its mode of action .
Biochemical Pathways
It is known that the compound interferes with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This disruption can lead to downstream effects such as impaired cell wall function and ultimately, bacterial death .
Result of Action
The primary result of this compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the structure of the mycobacterial cell wall, the compound prevents the bacteria from maintaining their integrity and function . This leads to the death of the bacteria, thereby exhibiting its antitubercular potential .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence properties are activated by ultraviolet light , suggesting that light conditions could potentially affect its efficacy. Furthermore, the compound’s stability and action might be influenced by factors such as pH and temperature . .
Biochemical Analysis
Biochemical Properties
7-Amino-4-methylcoumarin plays a key role in biochemical reactions, particularly in the study of proteases . It is often used as a fluorescent labeling reagent for trace determination of enzymes . When bound to a peptide substrate, the fluorescence of this compound is quenched. Upon enzymatic cleavage of the peptide by proteases, this compound is released, and its fluorescence can be used to quantify enzyme activity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been demonstrated to have antitubercular activity, with a minimum inhibitory concentration (MIC) of 1 mg/L against Mycobacterium tuberculosis H37Rv strain . It is believed to exert its effects by attacking the cell wall of the bacteria .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules. It is known to form three intermolecular hydrogen-bonded structures with C-H···O and N-H····O . In the context of protease studies, this compound is conjugated via its amino group to a peptide substrate. Upon enzymatic cleavage of the peptide, this compound is released, leading to an increase in fluorescence .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to tolerate light three times longer than fluorescein This suggests that it has good stability under experimental conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: Coumarin 120 can be synthesized through several methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. These methods typically involve the reaction of phenols with β-ketoesters under acidic conditions to form the coumarin core .
Industrial Production Methods: In industrial settings, the synthesis of Coumarin 120 often involves the use of catalysts to enhance the reaction efficiency. For example, the use of metal-based catalysts in a one-pot synthesis approach can yield high amounts of Coumarin 120 .
Chemical Reactions Analysis
Types of Reactions: Coumarin 120 undergoes various chemical reactions, including:
Oxidation: Coumarin 120 can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert Coumarin 120 into its corresponding alcohols.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed.
Major Products Formed: The major products formed from these reactions include hydroxylated coumarins, coumarin alcohols, and various substituted coumarin derivatives .
Scientific Research Applications
Coumarin 120 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of fluorescent dyes and sensors
Comparison with Similar Compounds
Coumarin: The parent compound, known for its sweet odor and use in perfumes.
Warfarin: A well-known anticoagulant derived from coumarin.
7-Hydroxycoumarin: A hydroxylated derivative with similar fluorescent properties
Uniqueness: Coumarin 120 is unique due to its amino and methyl substitutions, which enhance its fluorescent properties and make it particularly useful in biochemical assays and fluorescent labeling .
Properties
IUPAC Name |
7-amino-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNDAGDHSLMOKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885333 | |
Record name | 2H-1-Benzopyran-2-one, 7-amino-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [MSDS] | |
Record name | Coumarin 120 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2173 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
26093-31-2 | |
Record name | 7-Amino-4-methylcoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26093-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Amino-4-methylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026093312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumarin 120 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08168 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 7-Amino-4-methylcoumarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1-Benzopyran-2-one, 7-amino-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-2-one, 7-amino-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40885333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-amino-4-methylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-AMINO-4-METHYLCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCY3JCT44X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 7-amino-4-methylcoumarin?
A1: this compound (AMC) has the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol. []
Q2: What are the key spectroscopic characteristics of AMC?
A2: AMC exhibits fluorescence upon excitation with ultraviolet light. Its absorption maximum (λabs,max) is around 350 nm, and its emission maximum (λem) is around 430 nm. [] These properties make it suitable as a fluorescent tag in various applications.
Q3: Does the polarity of the solvent affect the spectral properties of AMC?
A3: Yes, the fluorescence intensity of AMC is influenced by solvent polarity. In general, AMC exhibits higher fluorescence intensity in solvents with lower polarity. For instance, its fluorescence intensity decreases with the addition of polar solvents like methanol. []
Q4: Is there a new, more stable polymorph of this compound?
A4: Yes, a new polymorph of AMC has been crystallized from a 1:1 methanol/tetrahydrofuran mixture. This polymorph is unique because it comprises two molecules in the independent unit that exist as different valence tautomers. []
Q5: How is this compound used to study proteases?
A5: AMC is widely employed in the synthesis of fluorogenic substrates for proteases. These substrates typically consist of a peptide sequence recognized by the protease linked to AMC. Upon protease cleavage, AMC is released, resulting in increased fluorescence. This allows for the sensitive detection and quantification of protease activity. [, , , , , , , , , ]
Q6: Can you give specific examples of AMC-based substrates used to study different proteases?
A6: Certainly. Here are some examples:
- Cathepsin B: Z-Arg-Arg-AMC []
- Cruzain: N-α-benzyloxycarbonyl-l-arginyl-l-alanine-AMC, N-α-benzyloxycarbonyl-l-phenylalanyl-l-alanine-AMC, and N-α-benzyloxycarbonyl-l-tyrosyl-l-alanine-AMC []
- Enteropeptidase: GD4K-AMC []
- Pyroglutamyl aminopeptidase type-II: <Glu-His-Pro-AMC []
- Prolyl endopeptidase: Z-glycyl-prolyl-AMC []
Q7: How does the structure of the peptide attached to AMC influence substrate specificity for proteases?
A7: The amino acid sequence of the peptide directly determines the protease specificity. For example, substrates containing the D4K sequence are specifically recognized and cleaved by enteropeptidase. [] Researchers can tailor the peptide sequence to target specific proteases of interest.
Q8: Can AMC be used to study protease activity in complex biological samples?
A8: Yes, AMC-based substrates have been successfully used to measure protease activity in various biological samples, including serum, plasma, tissue homogenates, and even in situ using microdialysis probes. [, , , ]
Q9: How does the sensitivity of AMC-based substrates compare to other protease substrates?
A9: AMC-based substrates offer high sensitivity due to the strong fluorescence of AMC. For instance, L-pyroglutamyl-AMC was found to be approximately 1000 times more sensitive than the corresponding p-nitroanilide substrate for pyrrolidonyl peptidase. []
Q10: What are some other applications of this compound?
A10: Aside from protease research, AMC has found use in:
Q11: Have computational methods been used to study this compound and its derivatives?
A11: Yes, computational chemistry has been used to understand the structure-activity relationship (SAR) of AMC derivatives, particularly in the context of protease inhibition. [, ] Binding free energy calculations have provided insights into the interaction of AMC-peptide conjugates with target proteases.
Q12: How does modifying the structure of AMC impact its properties?
A12: Structural modifications can significantly alter AMC's fluorescence properties, solubility, and reactivity. For example, introducing substituents on the coumarin ring or the amino group can influence its fluorescence quantum yield and wavelength. Additionally, incorporating AMC into larger structures, like polymers or nanoparticles, can alter its overall physicochemical properties. [, , ]
Q13: What are some promising areas for future research on this compound?
A13: Several avenues exist for future research:
- Developing more potent and selective AMC-based protease inhibitors for therapeutic applications. [, , ]
- Exploring the full potential of AMC as an antitubercular agent through in vivo studies and clinical trials. []
- Designing novel AMC-functionalized nanomaterials for targeted drug delivery and bioimaging. [, ]
- Investigating the environmental impact and degradation pathways of AMC and its derivatives. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.